methyl 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H32N4O6 and its molecular weight is 508.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 508.23218475 g/mol and the complexity rating of the compound is 830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound belonging to the class of substituted dihydroquinazolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article aims to synthesize available research findings regarding the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a piperazine ring and a quinazoline core, which are known for their diverse pharmacological properties.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of tetrahydroquinazoline showed cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
Another area of interest is the antimicrobial activity associated with this compound. Various studies have explored the effectiveness of related quinazoline derivatives against bacterial strains. For instance, certain derivatives have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating resistant infections .
Neuropharmacological Effects
The piperazine moiety in the compound suggests possible neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems. Specifically, they may act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression and anxiety disorders .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a series of tetrahydroquinazoline derivatives in vitro. The results indicated that these compounds significantly inhibited the growth of human cancer cell lines such as HeLa and A549. The IC50 values ranged from 5 to 15 µM depending on the specific derivative tested .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 10 |
Compound B | A549 | 12 |
Target Compound | HeLa | 8 |
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, methyl derivatives were tested against various bacterial strains. The results showed that certain compounds had minimum inhibitory concentrations (MIC) as low as 32 µg/mL against E. coli and S. aureus .
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 64 |
MRSA | 128 |
The biological activity of this compound is likely mediated through multiple pathways:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antibacterial Action : The disruption of bacterial cell membranes and inhibition of essential metabolic pathways could explain its antimicrobial effects.
- Neurotransmitter Modulation : By interacting with serotonin receptors or inhibiting reuptake mechanisms, it may exert antidepressant-like effects.
Properties
IUPAC Name |
methyl 3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O6/c1-36-21-8-6-7-20(18-21)29-13-15-30(16-14-29)24(32)9-4-3-5-12-31-25(33)22-11-10-19(26(34)37-2)17-23(22)28-27(31)35/h6-8,10-11,17-18H,3-5,9,12-16H2,1-2H3,(H,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVFFASQQRGRRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.